3-Amino-4-(3,4-dimethoxyphenyl)-N-(m-tolyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide
CAS No.:
Cat. No.: VC15816868
Molecular Formula: C30H27N3O3S
Molecular Weight: 509.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H27N3O3S |
|---|---|
| Molecular Weight | 509.6 g/mol |
| IUPAC Name | 3-amino-4-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C30H27N3O3S/c1-17-8-10-19(11-9-17)23-16-22(20-12-13-24(35-3)25(15-20)36-4)26-27(31)28(37-30(26)33-23)29(34)32-21-7-5-6-18(2)14-21/h5-16H,31H2,1-4H3,(H,32,34) |
| Standard InChI Key | OKFHUCFYDGBKQX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC(=C(C=C4)OC)OC)C(=C(S3)C(=O)NC5=CC=CC(=C5)C)N |
Introduction
Structural and Nomenclature Analysis
The IUPAC name 3-amino-4-(3,4-dimethoxyphenyl)-N-(m-tolyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide systematically describes its molecular architecture. The core structure consists of a thieno[2,3-b]pyridine scaffold fused with a pyridine ring at the 2,3-position and a thiophene ring at the 5,6-position. Key substituents include:
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A 3,4-dimethoxyphenyl group at position 4
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A p-tolyl (4-methylphenyl) group at position 6
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An m-tolyl (3-methylphenyl)-substituted carboxamide at position 2
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An amino group at position 3
The molecular formula is C₃₂H₂₉N₃O₃S, with a calculated molecular weight of 547.66 g/mol. This aligns closely with analogs such as 3-amino-4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide (C₃₁H₂₉N₃O₃S, MW: 523.6 g/mol) and 3-amino-4-phenyl-N-(o-tolyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide (C₂₈H₂₃N₃OS, MW: 449.6 g/mol) .
Table 1: Structural Comparison of Thieno[2,3-b]pyridine Derivatives
Synthetic Pathways and Methodological Considerations
The synthesis of thieno[2,3-b]pyridine derivatives typically involves multi-step reactions, as demonstrated in studies of analogous compounds . A generalized approach for the target compound may include:
Formation of the Pyridine-2(1H)-thione Intermediate
Reaction of substituted acetophenones (e.g., 3,4-dimethoxyacetophenone) with N-(m-tolyl)-3-oxobutanamide in ethanol under reflux with piperidine catalysis yields pyridine-2(1H)-thione intermediates. For example, 5-cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-mercapto-2-methylnicotinamide was synthesized via this method .
S-Alkylation and Cyclization
The thione intermediate undergoes S-alkylation with α-halocarbonyl compounds (e.g., ethyl chloroacetate, phenacyl chloride) to form S-alkylated derivatives. Subsequent intramolecular cyclization in sodium ethoxide generates the thieno[2,3-b]pyridine core. For instance, ethyl-3-amino-5-((4-fluorophenyl)carbamoyl)-6-methyl-4-(p-tolyl)thieno[2,3-b]pyridine-2-carboxylate was produced via this route .
Table 2: Representative Reaction Conditions for Thieno[2,3-b]pyridine Synthesis
Final Carboxamide Functionalization
Physicochemical and Spectroscopic Properties
The compound’s logP (calculated: ~3.5) suggests moderate lipophilicity, comparable to analogs like Y503-2567 (logP: 3.51) . Key spectroscopic features include:
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IR: Stretching vibrations at ~3446 cm⁻¹ (N–H), 1644 cm⁻¹ (C=O), and 2229 cm⁻¹ (C≡N) .
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¹H NMR: Distinct signals for methoxy (δ 3.76–3.85 ppm), methyl (δ 2.31–2.57 ppm), and aromatic protons (δ 6.90–8.32 ppm) .
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¹³C NMR: Peaks for carbonyl carbons (~168 ppm), aromatic carbons (113–157 ppm), and quaternary carbons (~192 ppm) .
Biological Activity and Mechanistic Insights
While direct pharmacological data for the target compound are unavailable, structurally related thieno[2,3-b]pyridines exhibit notable antiproliferative activity. For example:
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3-Amino-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-N-(p-tolyl)thieno[2,3-b]pyridine-2,5-dicarboxamide (8a) showed potent activity against MCF-7 breast cancer cells (IC₅₀: 2.1 µM) .
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The 3,4-dimethoxyphenyl substituent enhances DNA intercalation and topoisomerase inhibition, as observed in analogous quinoline derivatives.
Table 3: Antiproliferative Activity of Selected Thieno[2,3-b]pyridines
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| 8a | MCF-7 | 2.1 | Topoisomerase II inhibition | |
| VC15807928 | HeLa | 4.8 | Tubulin polymerization inhibition | |
| CID 1727438 | A549 | 9.3 | Apoptosis induction |
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of methoxy and methyl groups to optimize potency and selectivity.
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Pharmacokinetic Profiling: Assessment of metabolic stability, bioavailability, and blood-brain barrier penetration.
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Target Identification: Proteomic and genomic screens to elucidate molecular targets beyond topoisomerases.
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Toxicological Evaluation: Acute and chronic toxicity studies in preclinical models.
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